3-Formyl-6-methylchromone

Description

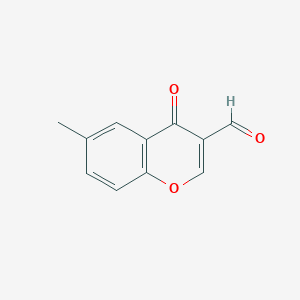

Structure

3D Structure

Properties

IUPAC Name |

6-methyl-4-oxochromene-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8O3/c1-7-2-3-10-9(4-7)11(13)8(5-12)6-14-10/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBWMIOYSMWCYIZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)OC=C(C2=O)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30350964 | |

| Record name | 3-Formyl-6-methylchromone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30350964 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

42059-81-4 | |

| Record name | 3-Formyl-6-methylchromone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30350964 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Formyl-6-methylchromone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-Formyl-6-methylchromone: Properties, Structure, and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Formyl-6-methylchromone is a versatile heterocyclic compound with a significant presence in medicinal chemistry and materials science. Its unique structure, featuring a chromone (B188151) core substituted with a reactive aldehyde group and a methyl group, makes it a valuable precursor for the synthesis of a diverse range of biologically active molecules. This document provides a comprehensive overview of the fundamental properties, structural details, and established synthetic protocols for this compound, serving as a technical resource for researchers and professionals in drug discovery and development.

Core Properties and Structure

This compound, also known by its IUPAC name 6-methyl-4-oxochromene-3-carbaldehyde, is a solid, crystalline compound.[1][2] Its core structure consists of a benzopyran-4-one (chromone) scaffold, with a formyl group at the 3-position and a methyl group at the 6-position.

Physicochemical Properties

The key physicochemical properties of this compound are summarized in the table below, compiled from various chemical suppliers and databases.

| Property | Value | References |

| Molecular Formula | C₁₁H₈O₃ | [3][4][5] |

| Molecular Weight | 188.18 g/mol | [3][4][5] |

| CAS Number | 42059-81-4 | [2][3][4] |

| Appearance | White to yellow to green powder/crystal | [1][2] |

| Melting Point | 172-173 °C | [3][6] |

| Boiling Point (Predicted) | 335.1 ± 42.0 °C | [6] |

| Purity | >97% (assay) | [3] |

| Maximum Absorption (λmax) | 308 nm (in Dioxane) | [1][6] |

Structural Information

The structural identifiers for this compound are provided in the table below, facilitating its identification in chemical databases and literature.

| Identifier | String | References |

| IUPAC Name | 6-methyl-4-oxochromene-3-carbaldehyde | [4] |

| SMILES | Cc1ccc2OC=C(C=O)C(=O)c2c1 | [3] |

| InChI | 1S/C11H8O3/c1-7-2-3-10-9(4-7)11(13)8(5-12)6-14-10/h2-6H,1H3 | [4] |

| InChIKey | GBWMIOYSMWCYIZ-UHFFFAOYSA-N | [4] |

Synthesis of this compound

The most common and efficient method for the synthesis of this compound is the Vilsmeier-Haack reaction.[7][8] This reaction involves the formylation of a substituted 2-hydroxy acetophenone.

Synthetic Workflow

The overall workflow for the synthesis of this compound is depicted in the following diagram.

Caption: A diagram illustrating the Vilsmeier-Haack synthesis of this compound.

Detailed Experimental Protocol

The following protocol is adapted from established literature procedures for the Vilsmeier-Haack formylation.[7][8]

Materials:

-

2'-Hydroxy-5'-methylacetophenone

-

Dimethylformamide (DMF)

-

Phosphorus oxychloride (POCl₃)

-

Ice-cold water

-

Standard laboratory glassware and stirring apparatus

Procedure:

-

Cool dimethylformamide (e.g., 6.0 mL) in an ice-water bath.

-

To the cooled DMF, add 2'-hydroxy-5'-methylacetophenone (0.01 mol, 1.50 g) with vigorous stirring.[7]

-

Slowly add phosphorus oxychloride (0.025 mol, 2.3 mL) dropwise to the mixture, ensuring the temperature is maintained at a low level.[7] A thick, pink-colored mass will form upon completion of the addition.[7]

-

Allow the reaction mixture to stand overnight at room temperature.

-

Decompose the reaction mixture by pouring it into ice-cold water.

-

The solid product that precipitates is collected by filtration.

-

Recrystallize the crude product from ethanol to obtain pure this compound. The reported yield is approximately 73%.[7]

Biological Activity and Potential Applications

This compound serves as a crucial building block for the synthesis of more complex molecules with a wide array of biological activities.[7] The presence of the aldehyde group at the 3-position allows for various chemical modifications, leading to derivatives with potential therapeutic applications.[7]

Reported Biological Activities

-

Anticancer: The parent compound and its derivatives have shown anti-proliferative action against multidrug-resistant human colon cancer and mouse lymphoma. Some derivatives exhibit tumor cell-specific cytotoxicity.[9][10]

-

Antimicrobial: It has been reported to possess antibiofilm activities against Vibrio parahaemolyticus and V. harveyi.[1] Copper (II) complexes with a thiosemicarbazone derived from this compound have demonstrated antimicrobial activity.

-

Anti-diabetic: In silico studies suggest that 3-formyl chromone derivatives are potent aldehyde oxidase inhibitors, insulin (B600854) inhibitors, and have a strong binding affinity for proteins involved in diabetes.[9]

-

Enzyme Inhibition: Schiff's bases derived from this compound have been investigated as inhibitors of carbonic anhydrase isozymes.

Putative Signaling Pathway Involvement

Based on its potential as an insulin inhibitor, a hypothetical signaling pathway is proposed below. This illustrates a possible mechanism of action for this compound derivatives in the context of insulin signaling.

Caption: A hypothetical pathway showing the potential inhibition of the insulin receptor by a this compound derivative.

Spectroscopic Data

Spectroscopic data is crucial for the structural elucidation and confirmation of this compound. While raw spectra are beyond the scope of this document, references to available spectroscopic information are provided.

-

¹H NMR: Proton NMR spectra are available in various databases and literature, confirming the presence of aromatic, aldehydic, and methyl protons.[4][11][12]

-

Mass Spectrometry: Mass spectral data confirms the molecular weight of the compound.[4]

-

Infrared (IR) Spectroscopy: IR spectra show characteristic peaks for the carbonyl groups (ketone and aldehyde) and the aromatic ring.[4]

Safety and Handling

This compound is classified with the following GHS hazard statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation). Appropriate personal protective equipment, including gloves, eye protection, and a dust mask, should be used when handling this compound. It is recommended to store it in a cool, dark place under an inert gas as it may be air-sensitive.[1]

Conclusion

This compound is a compound of significant interest due to its versatile reactivity and the biological activities of its derivatives. This guide has provided a consolidated resource on its fundamental properties, structure, synthesis, and potential applications. The detailed protocols and structured data aim to support researchers and scientists in their endeavors to utilize this valuable heterocyclic building block for the development of novel therapeutic agents and functional materials.

References

- 1. This compound | 42059-81-4 | TCI Deutschland GmbH [tcichemicals.com]

- 2. This compound | CymitQuimica [cymitquimica.com]

- 3. This compound | 42059-81-4 | INDOFINE Chemical Company [indofinechemical.com]

- 4. This compound | C11H8O3 | CID 688709 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. scbt.com [scbt.com]

- 6. This compound - Safety Data Sheet [chemicalbook.com]

- 7. benchchem.com [benchchem.com]

- 8. sciforum.net [sciforum.net]

- 9. Investigating the potential of 6-substituted 3-formyl chromone derivatives as anti-diabetic agents using in silico methods - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. dev.spectrabase.com [dev.spectrabase.com]

3-Formyl-6-methylchromone: An In-depth Technical Guide for Drug Discovery Professionals

An Overview of a Versatile Heterocyclic Building Block

3-Formyl-6-methylchromone is a heterocyclic compound belonging to the chromone (B188151) family, which are bicyclic structures composed of a benzene (B151609) ring fused to a γ-pyrone ring. The presence of a reactive aldehyde group at the 3-position and a methyl group at the 6-position makes it a valuable and versatile precursor in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of its synthesis, chemical properties, and biological activities, with a focus on quantitative data and detailed experimental methodologies for researchers, scientists, and drug development professionals.

Chemical and Physical Properties

This compound, also known as 6-methyl-4-oxo-4H-chromene-3-carbaldehyde, is a solid at room temperature with a melting point ranging from 172-173°C.[1][2] Its chemical structure and key properties are summarized in the table below.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₁H₈O₃ | [3] |

| Molecular Weight | 188.18 g/mol | [3] |

| CAS Number | 42059-81-4 | [2] |

| Appearance | Solid | [1] |

| Melting Point | 172-173 °C | [1][2] |

| InChI Key | GBWMIOYSMWCYIZ-UHFFFAOYSA-N | [2] |

| SMILES | Cc1ccc2OC=C(C=O)C(=O)c2c1 | [2] |

Synthesis of this compound

The primary method for synthesizing this compound is the Vilsmeier-Haack reaction.[4] This reaction involves the formylation of a substituted 2-hydroxyacetophenone. The overall synthetic workflow can be visualized as a two-step process starting from p-cresyl acetate (B1210297).

Experimental Protocols

Protocol 1: Synthesis of 2'-Hydroxy-5'-methylacetophenone via Fries Rearrangement [4]

This protocol outlines the synthesis of the key starting material from p-cresyl acetate.

-

Materials:

-

p-Cresyl acetate

-

Anhydrous aluminum chloride (AlCl₃)

-

Ice-cold water

-

Hydrochloric acid (HCl)

-

Glacial acetic acid

-

Standard laboratory glassware and heating apparatus

-

-

Procedure:

-

In a round-bottom flask, combine p-cresyl acetate (e.g., 50 mL) and anhydrous aluminum chloride (e.g., 120 g).

-

Heat the reaction mixture in an oil bath at 120°C for 45 minutes.

-

After cooling, carefully decompose the reaction mixture by slowly adding it to ice-cold water containing a small amount of hydrochloric acid. A crude ketone will precipitate.

-

To purify, dissolve the crude product in glacial acetic acid.

-

Induce crystallization by the dropwise addition of water with constant stirring.

-

Collect the resulting greenish-white solid by filtration, wash with cold water, and dry.

-

Protocol 2: Synthesis of this compound via Vilsmeier-Haack Reaction [4]

This protocol describes the conversion of 2'-hydroxy-5'-methylacetophenone to the final product.

-

Materials:

-

2'-Hydroxy-5'-methylacetophenone

-

Dimethylformamide (DMF)

-

Phosphorus oxychloride (POCl₃)

-

Ice-cold water

-

Standard laboratory glassware and stirring apparatus

-

-

Procedure:

-

Cool dimethylformamide (e.g., 6.0 mL) in an ice-water bath.

-

To the cooled DMF, add 2'-hydroxy-5'-methylacetophenone (0.01 mol, 1.50 g) with vigorous stirring.

-

Slowly add phosphorus oxychloride (0.025 mol, 2.3 mL) dropwise to the mixture, maintaining the low temperature. A thick, pink-colored mass will form.

-

Allow the reaction mixture to stand at room temperature overnight.

-

Decompose the reaction mixture by carefully pouring it into ice-cold water. A solid product will precipitate.

-

Collect the solid by filtration, wash thoroughly with water, and recrystallize from a suitable solvent if necessary.

-

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Yield (%) | Melting Point (°C) | Reference |

| 2'-Hydroxy-5'-methylacetophenone | C₉H₁₀O₂ | 150.17 | ~76 | 50 | [4] |

| This compound | C₁₁H₈O₃ | 188.18 | 73 | 173 | [4] |

Biological Activities and Mechanism of Action

While this compound serves as a crucial building block for a wide array of biologically active molecules, the compound itself exhibits notable antifungal properties. Furthermore, its parent compound, 3-formylchromone, has been shown to modulate key signaling pathways involved in cancer.

Antifungal Activity

This compound has demonstrated inhibitory activity against several species of Candida, a genus of yeasts that can cause fungal infections in humans. The minimum inhibitory concentration (MIC) values are presented in the table below.

| Fungal Species | MIC (µg/mL) | Reference |

| Candida albicans | 50 | [5] |

| Candida glabrata | 100 | [5] |

| Candida parapsilosis | 100 | [5] |

| Candida tropicalis | 50 | [5] |

| Candida krusei | 50 | [5] |

| Candida lusitaniae | 50 | [5] |

| Candida dubliniensis | 50 | [5] |

| Candida auris (KCTC 17809) | 100 | [5] |

| Candida auris (KCTC 17810) | 100 | [5] |

Mechanism of Action: Modulation of the STAT3 Signaling Pathway

The closely related parent compound, 3-formylchromone (3FC), has been shown to counteract the STAT3 (Signal Transducer and Activator of Transcription 3) signaling pathway in hepatocellular carcinoma (HCC).[6] This pathway is often overactivated in various cancers, promoting tumor growth and metastasis. 3FC was found to downregulate the phosphorylation of STAT3 and the upstream kinases JAK1 and JAK2. This inhibitory effect is mediated by the upregulation of SHP-2, a phosphatase that dephosphorylates STAT3.[6] This mechanism suggests a potential therapeutic avenue for this compound and its derivatives in cancers with aberrant STAT3 signaling.

Derivatives of this compound and Their Biological Activities

The true potential of this compound lies in its utility as a scaffold for the synthesis of a diverse range of derivatives with enhanced or novel biological activities.

Cytotoxicity of Derivatives

| Derivative Class | Cell Line | Cell Type | IC₅₀ (µM) | Reference |

| (Z)-3-[(Amino)methylene]-2-(diarylphosphoryl)-6-methylchroman-4-ones | A549 | Human Lung Adenocarcinoma | >30 | [7] |

| NIH/3TT3 | Mouse Fibroblast | >30 | [7] | |

| HL-60 | Human Promyelocytic Leukemia | 9.91 - >30 | [7] |

Antimicrobial Activity of Halogenated Derivatives

Halogenated derivatives of 3-formylchromone have shown potent antibacterial and antibiofilm activities against pathogenic Vibrio species.

| Compound | Bacterial Strain | MIC (µg/mL) | Reference |

| 6-Bromo-3-formylchromone | Vibrio parahaemolyticus | 20 | |

| Vibrio harveyi | 20 | ||

| 6-Chloro-3-formylchromone | Vibrio parahaemolyticus | 20 | |

| Vibrio harveyi | 20 |

Experimental Protocols for Biological Assays

Protocol 3: Cytotoxicity Assessment using the Resazurin (B115843) Assay

This protocol is adapted for determining the cytotoxic effects of compounds on cultured cells.

-

Materials:

-

Cancer cell lines (e.g., A549, HL-60)

-

Complete cell culture medium

-

Test compounds (dissolved in DMSO)

-

Resazurin solution (0.15 mg/mL in DPBS)

-

Opaque-walled 96-well plates

-

Microplate fluorometer

-

-

Procedure:

-

Seed cells into 96-well plates at an appropriate density and allow them to adhere overnight.

-

Prepare serial dilutions of the test compounds in the culture medium.

-

Treat the cells with various concentrations of the compounds and include a vehicle control (DMSO).

-

Incubate the plates for the desired exposure time (e.g., 24, 48, or 72 hours).

-

Add 20 µL of the resazurin solution to each well.

-

Incubate for 1 to 4 hours at 37°C.

-

Record the fluorescence using a 560 nm excitation and 590 nm emission filter set.

-

Calculate the IC₅₀ values from the dose-response curves.

-

Protocol 4: Antimicrobial Susceptibility Testing via Broth Microdilution

This protocol is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against a specific microorganism.

-

Materials:

-

Bacterial or fungal strains

-

Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI for yeast)

-

Test compounds (dissolved in a suitable solvent)

-

Sterile 96-well microtiter plates

-

Spectrophotometer or microplate reader

-

-

Procedure:

-

Prepare a standardized inoculum of the microorganism.

-

In a 96-well plate, prepare two-fold serial dilutions of the test compound in the broth medium.

-

Inoculate each well with the microbial suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL for bacteria or 0.5-2.5 x 10³ CFU/mL for yeast.

-

Include a positive control (microorganism without compound) and a negative control (broth only).

-

Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 35°C for 24-48 hours for yeast).

-

The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

-

Conclusion

This compound is a valuable heterocyclic compound with inherent biological activities and, more importantly, serves as a versatile starting material for the synthesis of a wide range of derivatives with significant pharmacological potential. Its straightforward synthesis and the reactivity of its formyl group allow for extensive chemical modifications, leading to compounds with promising anticancer and antimicrobial properties. The modulation of the STAT3 signaling pathway by the parent 3-formylchromone highlights a potential mechanism of action for this class of compounds, warranting further investigation. This technical guide provides a solid foundation of data and protocols to aid researchers in the exploration and development of novel therapeutics based on the this compound scaffold.

References

- 1. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. This compound | C11H8O3 | CID 688709 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. protocols.io [protocols.io]

- 5. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

- 6. creative-bioarray.com [creative-bioarray.com]

- 7. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]

3-Formyl-6-methylchromone CAS number and molecular weight

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-Formyl-6-methylchromone, a heterocyclic compound of interest in medicinal chemistry and synthetic organic chemistry. This document details its chemical properties, and applications, and provides insights into its synthesis and potential biological significance.

Core Chemical and Physical Properties

This compound, also known as 6-Methyl-4-oxo-4H-1-benzopyran-3-carboxaldehyde, is a solid, crystalline compound.[1][2] Its core structure consists of a chromone (B188151) ring system substituted with a methyl group at the 6-position and a formyl group at the 3-position. This substitution pattern makes it a valuable intermediate for the synthesis of various derivatives.[3]

A summary of its key quantitative data is presented in the table below for easy reference and comparison.

| Property | Value | Source(s) |

| CAS Number | 42059-81-4 | [1][2][4][5] |

| Molecular Formula | C₁₁H₈O₃ | [1][4][5] |

| Molecular Weight | 188.18 g/mol | [1][4][5] |

| Appearance | White to Yellow to Green powder to crystal | [1][2] |

| Melting Point | 172-173 °C | [3][4] |

| Purity | >97% | [3] |

| InChI Key | GBWMIOYSMWCYIZ-UHFFFAOYSA-N | [3] |

| SMILES String | Cc1ccc2OC=C(C=O)C(=O)c2c1 | [4] |

Synthesis and Experimental Applications

This compound serves as a versatile precursor in the synthesis of more complex molecules, particularly Schiff bases and their derivatives.[3] These compounds are of significant interest due to their potential biological activities.

Experimental Protocol: Synthesis of Schiff's Bases

One of the primary applications of this compound is in the preparation of a series of Schiff's bases.[3] This is typically achieved through a condensation reaction with various aromatic sulfonamides. The general workflow for such a synthesis is outlined below.

Caption: General workflow for the synthesis of Schiff's bases from this compound.

Potential Biological Significance

While comprehensive signaling pathway data for this compound itself is not extensively documented in publicly available literature, its derivatives have been investigated for their biological activities. For instance, the combustion calorimetric estimation of the enthalpy of combustion has been reported, and its anti-proliferative action on MDR human colon cancer and mouse lymphoma has been investigated.[3] The synthesis of this compound-4-phenylthiosemicarbazone is a notable application, suggesting a focus on creating compounds with potential therapeutic effects.[3]

The logical relationship for investigating the biological activity of derivatives synthesized from this compound is depicted below.

Caption: Logical workflow for the synthesis and biological screening of this compound derivatives.

References

- 1. This compound | CymitQuimica [cymitquimica.com]

- 2. This compound | 42059-81-4 | TCI Deutschland GmbH [tcichemicals.com]

- 3. This compound | Krackeler Scientific, Inc. [krackeler.com]

- 4. This compound | 42059-81-4 | INDOFINE Chemical Company [indofinechemical.com]

- 5. This compound | C11H8O3 | CID 688709 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 3-Formyl-6-methylchromone: Discovery, Synthesis, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Formyl-6-methylchromone is a versatile heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and drug discovery. Its unique chemical structure, featuring a reactive formyl group on the chromone (B188151) scaffold, makes it a valuable precursor for the synthesis of a diverse array of biologically active molecules. This technical guide provides a comprehensive overview of the discovery and history of this compound, detailed experimental protocols for its synthesis, and an in-depth analysis of its known biological activities. Particular focus is given to its mechanisms of action, including the inhibition of the STAT3 signaling pathway and quorum sensing, as well as the induction of apoptosis. Quantitative data are presented in structured tables, and key molecular pathways and experimental workflows are visualized using diagrams to facilitate a deeper understanding of this important molecule.

Discovery and History

The history of this compound is intrinsically linked to the development of synthetic methodologies for the broader class of chromone derivatives. The chromone scaffold itself is a key structural motif in many naturally occurring compounds, such as flavonoids, which have long been recognized for their diverse pharmacological properties. The introduction of a formyl group at the 3-position of the chromone ring, a significant synthetic advancement, is primarily achieved through the Vilsmeier-Haack reaction. This reaction, discovered by Anton Vilsmeier and Albrecht Haack in 1927, provides an efficient method for the formylation of electron-rich aromatic and heterocyclic compounds.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below.

| Property | Value | Reference |

| Molecular Formula | C₁₁H₈O₃ | --INVALID-LINK-- |

| Molecular Weight | 188.18 g/mol | --INVALID-LINK-- |

| Appearance | White to yellow to green powder/crystal | --INVALID-LINK-- |

| Melting Point | 172-173 °C | --INVALID-LINK-- |

| CAS Number | 42059-81-4 | --INVALID-LINK-- |

Synthesis of this compound

The synthesis of this compound is typically achieved in a two-step process, starting from p-cresol. The first step involves the synthesis of the key intermediate, 2'-Hydroxy-5'-methylacetophenone (B74881), via a Fries rearrangement of p-cresyl acetate (B1210297). The second step is the formylation of this intermediate using the Vilsmeier-Haack reaction to yield the final product.

Synthesis Workflow

Caption: Synthetic pathway for this compound.

Experimental Protocols

Materials:

-

p-Cresyl acetate

-

Anhydrous aluminum chloride (AlCl₃)

-

Ice-cold water

-

Concentrated hydrochloric acid (HCl)

-

Standard laboratory glassware (round-bottom flask, condenser, etc.)

-

Heating apparatus (oil bath)

Procedure:

-

In a clean, dry round-bottom flask, combine p-cresyl acetate and anhydrous aluminum chloride.

-

Heat the reaction mixture in an oil bath at 120-160 °C for approximately 45 minutes.

-

After heating, allow the mixture to cool to room temperature.

-

Carefully and slowly decompose the reaction mixture by adding it to a beaker containing ice-cold water and a small amount of concentrated hydrochloric acid. This step should be performed in a fume hood with vigorous stirring.

-

A crude solid of 2'-hydroxy-5'-methylacetophenone will precipitate. Collect the solid by vacuum filtration.

-

Wash the crude product with cold water.

-

Recrystallize the solid from a suitable solvent (e.g., ethanol (B145695)/water) to obtain the purified product.

-

Dry the purified crystals under vacuum.

Materials:

-

2'-Hydroxy-5'-methylacetophenone

-

N,N-Dimethylformamide (DMF)

-

Phosphorus oxychloride (POCl₃)

-

Ice-cold water

-

Standard laboratory glassware (three-necked flask, dropping funnel, etc.)

-

Magnetic stirrer

Procedure:

-

In a three-necked flask equipped with a dropping funnel and a calcium chloride guard tube, add N,N-dimethylformamide (DMF).

-

Cool the flask in an ice bath with continuous stirring.

-

Slowly add phosphorus oxychloride (POCl₃) dropwise to the cooled DMF, ensuring the temperature is maintained below 5 °C. This forms the Vilsmeier reagent.

-

To the freshly prepared Vilsmeier reagent, add a solution of 2'-hydroxy-5'-methylacetophenone in a minimal amount of DMF dropwise with vigorous stirring.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature overnight. The mixture will typically become a thick, colored mass.

-

Carefully pour the reaction mixture into a beaker containing crushed ice with vigorous stirring to decompose the complex.

-

A solid product will precipitate. Collect the solid by vacuum filtration.

-

Wash the solid thoroughly with water.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol or acetic acid) to yield purified this compound.

-

Dry the purified product under vacuum.

Biological Activities and Mechanisms of Action

This compound and its derivatives have demonstrated a range of biological activities, positioning them as promising candidates for drug development.

Anticancer Activity

Recent studies have shown that 3-formylchromone can inhibit the STAT3 signaling pathway in hepatocellular carcinoma (HCC) cells.[1] The Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that is often constitutively activated in many cancers, promoting cell proliferation, survival, and angiogenesis.

Caption: Inhibition of the STAT3 signaling pathway by this compound.

This compound has been shown to suppress the constitutive and IL-6-induced phosphorylation of STAT3 at tyrosine 705.[1] This inhibition is mediated, at least in part, by the upregulation of the protein tyrosine phosphatase SHP-2, which dephosphorylates and inactivates STAT3.[1] Furthermore, 3-formylchromone can also inhibit the phosphorylation of upstream kinases such as JAK1 and JAK2.[1] The net effect is the suppression of STAT3-mediated gene transcription, leading to reduced cell proliferation and survival.

3-Formylchromone derivatives have been reported to induce apoptosis in various cancer cell lines.[2] The proposed mechanism involves the modulation of the Bax/Bcl-2 ratio, leading to the release of cytochrome c from the mitochondria and the subsequent activation of the caspase cascade.

Caption: Proposed mechanism of apoptosis induction by this compound.

While comprehensive data for this compound is still emerging, studies on its derivatives have shown significant cytotoxic activity against various cancer cell lines.

| Compound | Cell Line | IC₅₀ (µM) | Reference |

| Derivatives of 3-Formylchromone | |||

| 6-Fluoro-3-formylchromone | SMMC-7721 (Hepatocellular Carcinoma) | Dose- and time-dependent inhibition | [2] |

| Various 3-formylchromone derivatives | A549 (Lung Adenocarcinoma) | Ranging from 24.0 to 51.5 | [3] |

| Various 3-formylchromone derivatives | C6 (Glioma) | Ranging from 4.33 to 49.33 | [3] |

| Various 3-formylchromone derivatives | HL-60 (Promyelocytic Leukemia) | Modest activity | [4] |

Antibiofilm and Antimicrobial Activity

This compound has demonstrated antibiofilm activity against pathogenic bacteria such as Vibrio parahaemolyticus and Vibrio harveyi. This activity is attributed to the inhibition of quorum sensing (QS), a bacterial cell-to-cell communication system that regulates virulence factor production and biofilm formation. The inhibition of QS disrupts these coordinated behaviors, rendering the bacteria more susceptible to host defenses and antimicrobial agents.

Caption: Inhibition of Quorum Sensing by this compound.

| Compound | Organism | MIC (µg/mL) | Biofilm Inhibition | Reference |

| This compound | Vibrio parahaemolyticus | >500 | 39.4% at 500 µg/mL | [5] |

| This compound | Vibrio harveyi | >500 | 55.7% at 500 µg/mL | [5] |

| 6-Bromo-3-formylchromone | Vibrio parahaemolyticus | 20 | Dose-dependent | [5] |

| 6-Chloro-3-formylchromone | Vibrio parahaemolyticus | 20 | Dose-dependent | [5] |

Experimental Protocols for Biological Assays

Cytotoxicity Assay (MTT Assay)

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

96-well cell culture plates

-

This compound stock solution (in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or acidified isopropanol)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at an appropriate density and incubate for 24 hours.

-

Prepare serial dilutions of this compound in complete medium.

-

Remove the medium from the wells and add the medium containing different concentrations of the compound. Include a vehicle control (DMSO).

-

Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours at 37°C.

-

Remove the medium and add the solubilization solution to each well to dissolve the formazan (B1609692) crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC₅₀ value.

Apoptosis Assay (Annexin V-FITC/PI Staining)

Materials:

-

Treated and untreated cells

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

-

Phosphate-buffered saline (PBS)

-

Flow cytometer

Procedure:

-

Harvest cells (including floating cells) and wash with cold PBS.

-

Resuspend the cells in 1X Binding Buffer.

-

Add Annexin V-FITC and Propidium Iodide to the cell suspension.

-

Incubate for 15 minutes at room temperature in the dark.

-

Add 1X Binding Buffer to each tube.

-

Analyze the cells by flow cytometry. Quantify the percentage of cells in early apoptosis (Annexin V-positive, PI-negative) and late apoptosis/necrosis (Annexin V-positive, PI-positive).

Western Blot for STAT3 Phosphorylation

Materials:

-

Treated and untreated cells

-

RIPA buffer with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (anti-phospho-STAT3, anti-STAT3, anti-GAPDH)

-

HRP-conjugated secondary antibody

-

Enhanced chemiluminescence (ECL) substrate

-

Chemiluminescence imaging system

Procedure:

-

Lyse the cells with RIPA buffer and determine the protein concentration.

-

Separate equal amounts of protein by SDS-PAGE.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane with blocking buffer.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Detect the signal using an ECL substrate and an imaging system.

Quorum Sensing Inhibition Assay (Violacein Inhibition Assay)

Materials:

-

Chromobacterium violaceum (a biosensor strain that produces the purple pigment violacein (B1683560) in response to quorum sensing)

-

Luria-Bertani (LB) agar (B569324) and broth

-

This compound

-

Sterile paper discs

Procedure:

-

Prepare a lawn of C. violaceum on an LB agar plate.

-

Impregnate sterile paper discs with different concentrations of this compound.

-

Place the discs on the bacterial lawn.

-

Incubate the plate at 30°C for 24-48 hours.

-

Observe the plates for a zone of colorless, non-pigmented bacterial growth around the discs, indicating the inhibition of violacein production and thus, quorum sensing.

Conclusion

This compound stands out as a heterocyclic compound of significant interest due to its accessible synthesis and diverse biological activities. Its role as a versatile building block continues to be exploited for the generation of novel therapeutic agents. The elucidation of its mechanisms of action, particularly the inhibition of the STAT3 signaling pathway and quorum sensing, opens new avenues for the development of targeted therapies for cancer and infectious diseases. The detailed protocols and compiled data within this guide are intended to serve as a valuable resource for researchers dedicated to advancing our understanding and application of this promising molecule in the realm of drug discovery and development. Further investigations are warranted to fully explore the therapeutic potential of this compound and its derivatives.

References

Synthesis of 3-Formyl-6-methylchromone from p-Cresyl Acetate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 3-formyl-6-methylchromone, a valuable heterocyclic building block in medicinal chemistry and materials science.[1] The synthetic route commences with the readily available starting material, p-cresyl acetate (B1210297), and proceeds through a two-step process involving the Fries rearrangement and the Vilsmeier-Haack reaction. This document outlines detailed experimental protocols, presents key quantitative data in a structured format, and illustrates the reaction pathways and experimental workflows through clear diagrams.

Introduction

This compound is a versatile precursor for the synthesis of more complex molecules with potential biological activities, owing to the reactive aldehyde group at the 3-position and the methyl group at the 6-position of the chromone (B188151) scaffold.[1] The synthesis detailed herein is an efficient pathway for obtaining this important intermediate.

Overall Synthesis Pathway

The synthesis of this compound from p-cresyl acetate is achieved in two primary steps:

-

Fries Rearrangement: p-Cresyl acetate undergoes a Lewis acid-catalyzed Fries rearrangement to yield the key intermediate, 2'-hydroxy-5'-methylacetophenone (B74881).[1]

-

Vilsmeier-Haack Reaction: The intermediate, 2'-hydroxy-5'-methylacetophenone, is then subjected to a Vilsmeier-Haack reaction to afford the final product, this compound.[1][2]

Quantitative Data Summary

The following table summarizes the key quantitative data for the synthesis of the intermediate and the final product.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Yield (%) | Melting Point (°C) | Reference |

| 2'-Hydroxy-5'-methylacetophenone | C₉H₁₀O₂ | 150.17 | ~76 | 50 | [1] |

| This compound | C₁₁H₈O₃ | 188.18 | 73 | 173 | [1][3] |

Experimental Protocols

This section provides detailed methodologies for the key experiments in the synthesis of this compound.

Protocol 1: Synthesis of 2'-Hydroxy-5'-methylacetophenone via Fries Rearrangement

This protocol describes the synthesis of the key intermediate, 2'-hydroxy-5'-methylacetophenone, from p-cresyl acetate.

Materials:

-

p-Cresyl acetate

-

Anhydrous aluminum chloride (AlCl₃)

-

Ice-cold water

-

Hydrochloric acid (HCl)

-

Glacial acetic acid

-

Standard laboratory glassware and heating apparatus

Procedure:

-

In a round-bottom flask, combine p-cresyl acetate (e.g., 50 mL) and anhydrous aluminum chloride (e.g., 120 g).[1]

-

Heat the reaction mixture in an oil bath at 120°C for 45 minutes.[1]

-

After cooling, carefully and slowly add the reaction mixture to ice-cold water containing a small amount of hydrochloric acid to decompose the complex.[1]

-

A crude ketone will precipitate. To purify, dissolve the crude product in glacial acetic acid.[1]

-

Induce crystallization by the dropwise addition of water with constant stirring.[1]

-

Collect the resulting greenish-white solid by filtration, wash with cold water, and dry.[1]

Protocol 2: Synthesis of this compound via Vilsmeier-Haack Reaction

This protocol details the conversion of 2'-hydroxy-5'-methylacetophenone to the final product, this compound.

Materials:

-

2'-Hydroxy-5'-methylacetophenone

-

Dimethylformamide (DMF)

-

Phosphorus oxychloride (POCl₃)

-

Ice-cold water

-

Standard laboratory glassware and stirring apparatus

Procedure:

-

Cool dimethylformamide (e.g., 6.0 mL) in an ice-water bath.[1]

-

To the cooled DMF, add 2'-hydroxy-5'-methylacetophenone (0.01 mol, 1.50 g) with vigorous stirring.[1]

-

Slowly add phosphorus oxychloride (0.025 mol, 2.3 mL) dropwise to the mixture, ensuring the temperature is maintained at a low level. A thick, pink-colored mass will form.[1]

-

Allow the reaction mixture to stand at room temperature overnight.[1]

-

Decompose the reaction mixture by carefully pouring it into ice-cold water, which will cause the solid product to precipitate.[1]

-

Collect the solid by filtration.

-

Recrystallize the crude product from ethanol to obtain pure this compound.

Reaction Mechanisms and Workflows

The following diagrams illustrate the key reaction mechanisms and the overall experimental workflow.

Caption: Mechanism of the Fries Rearrangement.

Caption: Mechanism of the Vilsmeier-Haack Reaction.

Caption: Overall Experimental Workflow.

References

Spectroscopic Data of 3-Formyl-6-methylchromone: An In-depth Technical Guide

This technical guide provides a comprehensive overview of the spectroscopic data for 3-Formyl-6-methylchromone (CAS No: 42059-81-4), a valuable building block in medicinal chemistry and organic synthesis. The information presented is intended for researchers, scientists, and drug development professionals, offering a detailed look at its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics.

Data Presentation

The following tables summarize the key spectroscopic data for this compound.

Table 1: ¹H NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Solvent |

| 10.21 | s | CDCl₃ |

| 8.60 | s | CDCl₃ |

| 8.01 | d | CDCl₃ |

| 7.58 | dd | CDCl₃ |

| 7.45 | d | CDCl₃ |

| 2.49 | s | CDCl₃ |

| 10.32 | s | DMSO-d₆ |

| 8.95 | s | DMSO-d₆ |

| 8.04 | s | DMSO-d₆ |

| 7.82 | d | DMSO-d₆ |

| 7.66 | d | DMSO-d₆ |

| 2.46 | s | DMSO-d₆ |

Table 2: ¹³C NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Tentative Assignment | Solvent |

| 188.9 | C=O (Aldehyde) | CDCl₃ |

| 176.1 | C=O (Chromone C4) | CDCl₃ |

| 160.2 | C2 | CDCl₃ |

| 154.6 | C8a | CDCl₃ |

| 137.9 | C6 | CDCl₃ |

| 136.5 | C7 | CDCl₃ |

| 125.6 | C5 | CDCl₃ |

| 124.1 | C4a | CDCl₃ |

| 119.8 | C3 | CDCl₃ |

| 117.9 | C8 | CDCl₃ |

| 21.0 | -CH₃ | CDCl₃ |

Note: The assignments for the ¹³C NMR data are based on general principles of NMR spectroscopy and comparison with similar chromone (B188151) derivatives, as a definitive literature source with explicit peak assignments was not identified.

Table 3: IR Spectroscopic Data

| Wavenumber (cm⁻¹) | Interpretation |

| ~1700 - 1600 | C=O stretching vibrations (aldehyde and chromone ketone) |

| ~1600 - 1450 | Aromatic C=C stretching vibrations |

| ~1250 | C-O-C stretching vibration |

| ~2850, 2750 | C-H stretching of the aldehyde |

| ~3000 | Aromatic C-H stretching |

Table 4: Mass Spectrometry Data

| m/z | Interpretation |

| 188.05 | [M]⁺ (Molecular Ion) |

| 187.04 | [M-H]⁺ |

| 159.04 | [M-CHO]⁺ |

| 131.05 | |

| 103.05 |

Experimental Protocols

The following are detailed methodologies for the key experiments cited.

2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation:

-

Weigh approximately 10-20 mg of this compound for ¹H NMR and 50-100 mg for ¹³C NMR.

-

Dissolve the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry vial.

-

Transfer the solution to a 5 mm NMR tube.

-

Tetramethylsilane (TMS) is typically used as an internal standard (δ = 0.00 ppm).

-

-

¹H NMR Spectroscopy:

-

Instrument: Bruker AV-300 Spectrometer (or equivalent).

-

Operating Frequency: 300 MHz.

-

Pulse Program: Standard single-pulse experiment.

-

Solvent: CDCl₃ or DMSO-d₆.

-

Temperature: Ambient.

-

-

¹³C NMR Spectroscopy:

-

Instrument: Bruker AV-300 Spectrometer (or equivalent).

-

Operating Frequency: 75.5 MHz.[1]

-

Pulse Program: Proton-decoupled pulse sequence.

-

Solvent: CDCl₃.

-

Temperature: Ambient.

-

2.2 Infrared (IR) Spectroscopy

-

Technique: Attenuated Total Reflectance (ATR) FTIR Spectroscopy.

-

Sample Preparation: A small amount of the solid this compound is placed directly onto the ATR crystal (e.g., diamond or zinc selenide).

-

Data Acquisition:

-

A background spectrum of the clean, empty ATR crystal is recorded.

-

The sample is placed on the crystal, and pressure is applied to ensure good contact.

-

The sample spectrum is recorded.

-

The final spectrum is presented in terms of transmittance or absorbance versus wavenumber (cm⁻¹).

-

2.3 Mass Spectrometry (MS)

-

Ionization Method: Electron Ionization (EI).

-

Instrumentation:

-

The sample is introduced into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography.

-

In the ion source, the sample is bombarded with a beam of high-energy electrons (typically 70 eV), causing ionization and fragmentation.

-

The resulting ions are accelerated and separated by a mass analyzer (e.g., a quadrupole or ion trap) based on their mass-to-charge ratio (m/z).

-

A detector measures the abundance of each ion, generating a mass spectrum.

-

Mandatory Visualization

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a chemical compound like this compound.

References

3-Formyl-6-methylchromone: A Technical Guide on Solubility and Stability

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available solubility and stability data for 3-Formyl-6-methylchromone. Due to the limited availability of direct quantitative data in publicly accessible literature, this document also outlines standardized experimental protocols for determining these crucial physicochemical properties. Furthermore, it visualizes a potential signaling pathway associated with the biological activities of 3-formylchromone derivatives.

Core Physicochemical Properties

This compound is a solid, appearing as a light yellow or white to green powder or crystal.[1][2][3] It is identified by the CAS Number 42059-81-4 and has a molecular weight of 188.18 g/mol .[1][2]

Solubility Data

Quantitative solubility data for this compound is not extensively reported in scientific literature. The available information is summarized below.

| Solvent | Solubility | Remarks |

| Chloroform | Soluble | Qualitative data from a supplier.[1] |

| Various Solvents | Data Not Available | A related compound, 3-formylchromone, is reported to be soluble in water, dichloromethane, acetonitrile, DMSO, DMF, ethanol, and 2-propanol. This may suggest a similar solubility profile for this compound, but requires experimental verification.[4] |

Stability Profile

| Condition | Recommendation | Remarks |

| General Storage | Store in a cool, dry place.[1] | General recommendation for chemical storage. |

| Temperature | Room temperature, recommended <15°C. | To minimize degradation. |

| Atmosphere | Store under inert gas. | The compound is noted to be "Air Sensitive".[5] |

Experimental Protocols

For researchers requiring precise quantitative data, the following established methodologies are recommended.

Determination of Aqueous and Solvent Solubility (Shake-Flask Method)

This protocol is adapted from the well-established shake-flask method for solubility determination.

Stability-Indicating Assay Development

A stability-indicating high-performance liquid chromatography (HPLC) method is crucial for assessing the stability of this compound under various stress conditions.

Potential Signaling Pathway Involvement

While the direct signaling pathways of this compound are not fully elucidated, studies on its derivatives suggest potential interactions with pathways relevant to diabetes and inflammation. In silico studies have indicated that 3-formylchromone derivatives can act as inhibitors of insulin-degrading enzyme (IDE), hypoxia-inducible factor 1-alpha (HIF-1α), and cyclooxygenase (COX) enzymes.[4]

Conclusion

This guide consolidates the currently available solubility and stability information for this compound. It is evident that there is a need for more comprehensive, quantitative studies to fully characterize these properties. The provided experimental protocols offer a framework for researchers to generate this critical data, which is essential for advancing the use of this compound in drug discovery and development. The visualized potential signaling pathways, based on derivative studies, provide a starting point for further mechanistic investigations.

References

- 1. This compound | 42059-81-4 | INDOFINE Chemical Company [indofinechemical.com]

- 2. This compound | C11H8O3 | CID 688709 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | CymitQuimica [cymitquimica.com]

- 4. Investigating the potential of 6-substituted 3-formyl chromone derivatives as anti-diabetic agents using in silico methods - PMC [pmc.ncbi.nlm.nih.gov]

- 5. scispace.com [scispace.com]

The Biological Significance of the Chromone Scaffold: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

The chromone (B188151) scaffold, a benzopyran-4-one system, represents a privileged structure in medicinal chemistry. Its unique chemical properties and prevalence in natural products have made it a focal point for drug discovery and development.[1][2][3] Chromone derivatives exhibit a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antioxidant effects.[4][5] This technical guide provides an in-depth analysis of the biological significance of the chromone core, complete with quantitative data, detailed experimental protocols, and visualizations of key signaling pathways.

Anticancer Activity

Chromone derivatives have demonstrated significant cytotoxic effects against a variety of cancer cell lines.[6][7] Their mechanisms of action often involve the induction of apoptosis, cell cycle arrest, and the modulation of key signaling pathways crucial for cancer cell survival and proliferation.[1][8][9]

Quantitative Anticancer Activity of Chromone Derivatives

| Compound Class | Derivative Example | Cancer Cell Line | Assay | IC50 (µM) | Reference(s) |

| Furoxan Derivatives of Chromone | Compound 15a | K562 (Leukemia) | MTT | Potent (exact value not specified) | [1] |

| HepG2 (Liver) | MTT | - | [1] | ||

| MCF-7 (Breast) | MTT | - | [1] | ||

| HCT-116 (Colon) | MTT | - | [1] | ||

| B16 (Melanoma) | MTT | - | [1] | ||

| 3,3'-Carbonyl-bis(chromones) | Compound 1f | MCF-7 (Breast) | MTT | Lower micromolar | [6][8] |

| Compound 1d | K-562 (Leukemia) | MTT | Lower micromolar | [6][8] | |

| Compound 1c | HeLa (Cervical) | MTT | Lower micromolar | [6][8] | |

| 3-(5-(Benzylideneamino)thiozol-3-yl)-2H-chromen-2-ones | Compound 7c | MCF-7 (Breast) | MTT | Lower micromolar | [6][8] |

| Compound 7h | K-562 (Leukemia) | MTT | Lower micromolar | [6][8] | |

| Compound 7i | HeLa (Cervical) | MTT | Lower micromolar | [6][8] | |

| Synthetic Chromone Derivatives | Compound 2i | HeLa (Cervical) | MTT | 34.9 | [10] |

| Compound 2b | HeLa (Cervical) | MTT | 95.7 | [10] | |

| Compound 2j | HeLa (Cervical) | MTT | 101.0 | [10] | |

| Compound 2e | HeLa (Cervical) | MTT | 107.6 | [10] | |

| Chromanone Derivatives | Compound 1 | HCT 116 (Colon) | MTT | ~8-20 | [5] |

| SW620 (Colon) | MTT | ~8-20 | [5] | ||

| LoVo (Colon) | MTT | ~8-20 | [5] | ||

| Caco-2 (Colon) | MTT | ~8-20 | [5] | ||

| Compound 3 | HCT 116 (Colon) | MTT | ~15-30 | [5] | |

| SW620 (Colon) | MTT | ~15-30 | [5] | ||

| LoVo (Colon) | MTT | ~15-30 | [5] | ||

| Compound 5 | HCT 116 (Colon) | MTT | ~15-30 | [5] | |

| SW620 (Colon) | MTT | ~15-30 | [5] | ||

| LoVo (Colon) | MTT | ~15-30 | [5] | ||

| 3-(4-oxo-4H-chromen-3-yl)acrylic acid amides | Compound A1 (4"-phenol substitution) | MCF-7 (Breast) | MTT | 37.13 µg/mL | [11] |

| Penicillium citrinum derived chromones | Epiremisporine H (3) | HT-29 (Colon) | Not specified | 21.17 ± 4.89 | [12] |

| A549 (Lung) | Not specified | 31.43 ± 3.01 | [12] | ||

| Epiremisporine G (2) | HT-29 (Colon) | Not specified | 35.05 ± 3.76 | [12] | |

| Epiremisporine F (1) | HT-29 (Colon) | Not specified | 44.77 ± 2.70 | [12] |

Experimental Protocol: MTT Assay for Cell Viability

Materials:

-

96-well plates

-

Cancer cell line of interest

-

Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

-

Chromone derivative stock solution (in a suitable solvent like DMSO)

-

MTT solution (5 mg/mL in sterile PBS)

-

Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the chromone derivative in culture medium. Replace the medium in the wells with 100 µL of the medium containing different concentrations of the test compound. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound) and a blank control (medium only).

-

Incubation: Incubate the plate for 24-72 hours at 37°C in a 5% CO₂ humidified atmosphere.

-

MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.

-

Formazan (B1609692) Crystal Formation: Incubate the plate for another 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration compared to the vehicle control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting a dose-response curve.

Signaling Pathways in Anticancer Activity

Chromone derivatives exert their anticancer effects by modulating various signaling pathways. Two of the most significant are the PI3K/Akt and NF-κB pathways, which are often dysregulated in cancer.

Caption: Chromone derivatives can inhibit the PI3K/Akt signaling pathway.

Caption: Chromones can suppress the NF-κB signaling pathway.

Anti-inflammatory Activity

Chronic inflammation is a hallmark of many diseases. Chromone derivatives have been shown to possess potent anti-inflammatory properties, primarily by inhibiting the production of pro-inflammatory mediators such as nitric oxide (NO) and prostaglandins.[16][17]

Quantitative Anti-inflammatory Activity of Chromone Derivatives

| Compound Class | Derivative Example | Cell Line | Assay | IC50 / EC50 (µM) | Reference(s) |

| Chromone-sulfonamides | Compound 4i | RAW 264.7 | NO Inhibition | 36.95 ± 3.9 | [16] |

| Chromone amides | Compound 5-9 | RAW 264.7 | NO Inhibition | 5.33 ± 0.57 | [17] |

| Penicillium citrinum derived chromones | Epiremisporine G (2) | Human neutrophils | Superoxide anion generation | 31.68 ± 2.53 | [12] |

| Epiremisporine H (3) | Human neutrophils | Superoxide anion generation | 33.52 ± 0.42 | [12] |

Experimental Protocol: Griess Assay for Nitric Oxide Production

This protocol describes the measurement of nitric oxide production by macrophages in response to an inflammatory stimulus and the inhibitory effect of chromone derivatives.[13][18]

Materials:

-

RAW 264.7 macrophage cells

-

96-well plates

-

Cell culture medium (DMEM) with 10% FBS

-

Lipopolysaccharide (LPS)

-

Chromone derivative stock solution

-

Griess Reagent (Component A: 1% sulfanilamide (B372717) in 5% phosphoric acid; Component B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water)

-

Sodium nitrite (B80452) (for standard curve)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate overnight.

-

Compound Treatment: Pre-treat the cells with various concentrations of the chromone derivative for 1-2 hours.

-

LPS Stimulation: Induce inflammation by adding LPS (1 µg/mL) to the wells and incubate for 24 hours.

-

Sample Collection: After incubation, collect 50 µL of the cell culture supernatant from each well.

-

Griess Reaction: Add 50 µL of Griess Reagent Component A to each supernatant sample, followed by 50 µL of Component B.

-

Incubation: Incubate the plate at room temperature for 10-15 minutes in the dark.

-

Absorbance Measurement: Measure the absorbance at 540 nm.

-

Data Analysis: Generate a standard curve using known concentrations of sodium nitrite. Calculate the nitrite concentration in the samples and determine the percentage of NO inhibition by the chromone derivatives. The IC50 value can then be calculated.

Antimicrobial Activity

The emergence of multidrug-resistant pathogens has necessitated the search for new antimicrobial agents. Chromone derivatives have shown promising activity against a range of bacteria and fungi.[4][19]

Quantitative Antimicrobial Activity of Chromone Derivatives

| Compound Class | Derivative Example | Microorganism | MIC (µg/mL) | Reference(s) |

| 3-Formylchromones | 6-bromo-3-formylchromone | Escherichia coli (UPEC) | 20 | [4][20] |

| 6-chloro-3-formylchromone | Escherichia coli (UPEC) | 20 | [4][20] | |

| 3-formyl-6-isopropylchromone | Escherichia coli (UPEC) | 50 | [4][20] | |

| Chromone-dithiazoles | Compound 3c | Bacillus subtilis | 0.78 | [19] |

| Compound 3h | Bacillus subtilis | 1.56 | [19] | |

| Compound 3h | Escherichia coli | 1.56 | [19] | |

| Compound 3h | Saccharomyces cerevisiae | 0.78 | [19] | |

| Compound 3c | Candida albicans | 3.12 | [19] |

Experimental Protocol: Broth Microdilution Assay for MIC Determination

This protocol details the determination of the Minimum Inhibitory Concentration (MIC) of chromone derivatives against microbial strains.[1][17][19][21]

Materials:

-

96-well microtiter plates

-

Bacterial or fungal strain

-

Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

-

Chromone derivative stock solution

-

Inoculum suspension standardized to 0.5 McFarland

-

Spectrophotometer or microplate reader

Procedure:

-

Preparation of Compound Dilutions: Prepare serial two-fold dilutions of the chromone derivative in the broth medium directly in the wells of the 96-well plate.

-

Inoculum Preparation: Prepare a suspension of the microorganism from a fresh culture and adjust its turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL for bacteria). Dilute this suspension to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the wells.

-

Inoculation: Add the standardized inoculum to each well containing the compound dilutions. Include a positive control (inoculum without compound) and a negative control (broth without inoculum).

-

Incubation: Incubate the plates at the appropriate temperature (e.g., 37°C for bacteria, 35°C for fungi) for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism. This can be determined visually or by measuring the absorbance at 600 nm.

Antioxidant Activity

Oxidative stress is implicated in the pathogenesis of numerous diseases. Chromone derivatives, due to their chemical structure, can act as potent antioxidants by scavenging free radicals.[22]

Quantitative Antioxidant Activity of Chromone Derivatives

| Compound Class | Derivative Example | Assay | IC50 (µg/mL) | Reference(s) |

| 4-Hydroxy-chromene-2-ones | Compound 4c | DPPH | 4.72 (30 min), 3.54 (60 min) | [2] |

| 3-(4-oxo-4H-chromen-3-yl)acrylic acid amides | Compound A5 | DPPH | 0.5 | [11] |

Experimental Protocol: DPPH Radical Scavenging Assay

This protocol outlines a common method for evaluating the free radical scavenging activity of chromone derivatives using 2,2-diphenyl-1-picrylhydrazyl (DPPH).[22][23][24]

Materials:

-

DPPH (2,2-diphenyl-1-picrylhydrazyl)

-

Methanol or ethanol

-

Chromone derivative stock solution

-

Positive control (e.g., Ascorbic acid, Trolox)

-

96-well microplate or cuvettes

-

Spectrophotometer or microplate reader

Procedure:

-

DPPH Solution Preparation: Prepare a 0.1 mM solution of DPPH in methanol. The solution should have a deep violet color.

-

Sample Preparation: Prepare various concentrations of the chromone derivative and the positive control in methanol.

-

Reaction Mixture: In a 96-well plate, add a specific volume of the sample or control solution to a defined volume of the DPPH solution.

-

Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

-

Absorbance Measurement: Measure the absorbance of the solutions at 517 nm. A decrease in absorbance indicates radical scavenging activity.

-

Data Analysis: Calculate the percentage of DPPH radical scavenging activity for each concentration. The IC50 value is the concentration of the compound required to scavenge 50% of the DPPH radicals.

Synthesis of Chromone Derivatives

The versatility of the chromone scaffold allows for the synthesis of a vast library of derivatives with diverse biological activities. Below are general procedures for the synthesis of two important classes of chromone derivatives.

Synthesis of 2-Styrylchromones

The Baker-Venkataraman rearrangement is a common method for synthesizing 2-styrylchromones.[4][7][25]

Caption: General workflow for the synthesis of 2-styrylchromones.

Experimental Procedure (General):

-

O-Acylation: An o-hydroxyacetophenone is reacted with a cinnamic acid derivative (e.g., cinnamoyl chloride) in the presence of a base (e.g., pyridine) to form the corresponding o-cinnamoyloxyacetophenone.

-

Baker-Venkataraman Rearrangement: The o-cinnamoyloxyacetophenone is treated with a base (e.g., potassium hydroxide) to induce rearrangement to a β-diketone.

-

Cyclodehydration: The β-diketone is then cyclized in the presence of an acid (e.g., sulfuric acid in acetic acid) to yield the 2-styrylchromone.

Synthesis of Chromone-3-Carboxamides

Chromone-3-carboxamides can be synthesized from the corresponding chromone-3-carboxylic acids.[26][27][28][29]

Experimental Procedure (General):

-

Vilsmeier-Haack Formylation: 2-Hydroxyacetophenones are reacted with a Vilsmeier reagent (generated from POCl₃ and DMF) to produce chromone-3-carbaldehydes.

-

Oxidation: The chromone-3-carbaldehyde is oxidized to the corresponding chromone-3-carboxylic acid using an oxidizing agent such as sodium chlorite.

-

Amide Coupling: The carboxylic acid is activated, for example, by conversion to an acid chloride with thionyl chloride, and then reacted with a desired amine in the presence of a base (e.g., triethylamine) to form the chromone-3-carboxamide.

Conclusion

The chromone scaffold is a cornerstone in the development of new therapeutic agents. Its inherent biological activities, coupled with the relative ease of synthetic modification, make it an attractive template for medicinal chemists. The data and protocols presented in this guide underscore the vast potential of chromone derivatives in addressing a multitude of diseases, from cancer and inflammation to microbial infections. Further exploration of structure-activity relationships and mechanisms of action will undoubtedly lead to the discovery of novel and more potent chromone-based drugs.

References

- 1. researchportal.ukhsa.gov.uk [researchportal.ukhsa.gov.uk]

- 2. creative-diagnostics.com [creative-diagnostics.com]

- 3. broadpharm.com [broadpharm.com]

- 4. Synthesis of (E)-2-Styrylchromones and Flavones by Base-Catalyzed Cyclodehydration of the Appropriate β-Diketones Using Water as Solvent - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Optimized preparation, characterization, and antioxidant activity of chitooligosaccharide–glycine Maillard reaction products - PMC [pmc.ncbi.nlm.nih.gov]

- 7. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 8. merckmillipore.com [merckmillipore.com]

- 9. Chromone Derivatives and Other Constituents from Cultures of the Marine Sponge-Associated Fungus Penicillium erubescens KUFA0220 and Their Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 10. acgpubs.org [acgpubs.org]

- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. Protocol Griess Test [protocols.io]

- 13. sciencellonline.com [sciencellonline.com]

- 14. JPS5759883A - Production of chromone-3-carboxylic acid - Google Patents [patents.google.com]

- 15. apjai-journal.org [apjai-journal.org]

- 16. 3.5.2. ABTS Radical Scavenging Assay [bio-protocol.org]

- 17. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]

- 18. resources.rndsystems.com [resources.rndsystems.com]

- 19. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

- 20. Antimicrobial and antibiofilm activities of chromone derivatives against uropathogenic Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. fwdamr-reflabcap.eu [fwdamr-reflabcap.eu]

- 22. researchgate.net [researchgate.net]

- 23. researchgate.net [researchgate.net]

- 24. researchgate.net [researchgate.net]

- 25. Synthesis of (E)-2-Styrylchromones and Flavones by Base-Catalyzed Cyclodehydration of the Appropriate β-Diketones Using Water as Solvent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 27. semanticscholar.org [semanticscholar.org]

- 28. researchgate.net [researchgate.net]

- 29. researchgate.net [researchgate.net]

Potential Research Areas for 3-Formyl-6-methylchromone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide explores the promising research avenues for 3-Formyl-6-methylchromone, a versatile heterocyclic compound with significant potential in medicinal chemistry and materials science. The presence of a reactive formyl group at the 3-position and a methyl group at the 6-position of the chromone (B188151) scaffold makes it a valuable precursor for the synthesis of a diverse array of derivatives with a wide spectrum of biological activities. This document provides a comprehensive overview of its synthesis, derivatization potential, and reported pharmacological activities, supported by quantitative data, detailed experimental protocols, and visual diagrams to facilitate further research and development.

Synthesis and Physicochemical Properties

This compound is a solid with a melting point of 172-173 °C.[1][2] It is synthetically accessible, most commonly through the Vilsmeier-Haack reaction.[3][4][5] This reaction offers an efficient, one-step synthesis from readily available starting materials.[3]

| Property | Value | Reference |

| Molecular Formula | C₁₁H₈O₃ | [1][6] |

| Molecular Weight | 188.18 g/mol | [1][6] |

| CAS Number | 42059-81-4 | [1][6] |

| Appearance | White to yellow to green powder/crystal | [7][8] |

| Melting Point | 172-173 °C | [1][2] |

| Synthesis Yield | 73% | [9][10] |

Experimental Protocols

Protocol 1: Synthesis of this compound via Vilsmeier-Haack Reaction

This protocol describes the synthesis of this compound from 2'-hydroxy-5'-methylacetophenone (B74881).[9]

Materials:

-

2'-hydroxy-5'-methylacetophenone

-

N,N-Dimethylformamide (DMF)

-

Phosphorus oxychloride (POCl₃)

-

Ice-cold water

-

Standard laboratory glassware

Procedure:

-

In a three-necked flask equipped with a dropping funnel and a calcium chloride guard tube, cool N,N-dimethylformamide (DMF) in an ice-water bath with continuous stirring.[3]

-

Slowly add phosphorus oxychloride (POCl₃) dropwise to the cooled DMF, ensuring the temperature is maintained below 5 °C.[3]

-

After the addition is complete, stir the mixture at approximately 50°C for 1 hour to ensure the complete formation of the Vilsmeier reagent.[4]

-

To the cooled Vilsmeier reagent, add 2'-hydroxy-5'-methylacetophenone with vigorous stirring.[9]

-

Allow the reaction mixture to stand at room temperature overnight.[9]

-

Decompose the reaction mixture by carefully pouring it into ice-cold water, which will cause the product to precipitate.[9]

-

Collect the solid product by filtration and recrystallize from a suitable solvent (e.g., ethanol) to obtain pure this compound.[10]

Potential Research Areas and Derivatization

The reactivity of the 3-formyl group allows for the synthesis of a wide range of derivatives, which in turn can be screened for various biological activities.[11]

Anticancer Activity

Chromone derivatives have shown promising anticancer properties.[12][13] Research in this area could focus on synthesizing derivatives of this compound and evaluating their cytotoxicity against various cancer cell lines.

-

Topoisomerase Inhibition: Some 3-formylchromone derivatives have been identified as potential topoisomerase inhibitors.[14][15] Further investigation into the structure-activity relationship could lead to the development of potent and selective inhibitors.

-

Carbonic Anhydrase Inhibition: Schiff's bases derived from 3-formylchromones have been shown to inhibit carbonic anhydrase isozymes that are associated with tumors.[1]

-

Cytotoxicity: The anti-proliferative action of this compound has been investigated in MDR human colon cancer and mouse lymphoma cell lines.[1]

| Derivative Class | Cancer Cell Line | IC₅₀ (µM) | Reference |

| 3-Formylchromone derivative 6e | MCF-7 (Breast) | 2.97 | [14] |

| 3-Formylchromone derivative 6e | DU 145 (Prostate) | 3.11 | [14] |

| N-benzyl derivative 9f | MCF-7 (Breast) | 9.35 | [14] |

| N-benzyl derivative 9g | MCF-7 (Breast) | 9.58 | [14] |

Antimicrobial Activity

Derivatives of 3-formylchromone have demonstrated significant antibacterial and antifungal activities.[16][17][18]

-

Antibacterial: this compound and its derivatives have shown activity against both Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli, Vibrio parahaemolyticus) bacteria.[5][10][16]

-

Antifungal: The chromone scaffold is a known pharmacophore for antifungal agents.[18]

-

Antibiofilm: Halogenated formylchromones, in particular, have been shown to be effective in inhibiting biofilm formation.[16][19]

| Compound | Organism | MIC (µg/mL) | Reference |

| 6-Bromo-3-formylchromone (6B3FC) | V. parahaemolyticus | 20 | [19] |

| 6-Chloro-3-formylchromone (6C3FC) | V. parahaemolyticus | 20 | [19] |

| 6-Bromo-3-formylchromone | Uropathogenic E. coli | 20 | [20] |

| 6-Chloro-3-formylchromone | Uropathogenic E. coli | 20 | [20] |

| 3-Formyl-6-isopropylchromone | Uropathogenic E. coli | 50 | [20] |

Anti-inflammatory and Antioxidant Activities

The chromone nucleus is a well-established scaffold for anti-inflammatory and antioxidant agents.[12][21]

-

Inhibition of NO Production: Chromone derivatives have been shown to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated cells, with IC₅₀ values in the low micromolar range.[21]

-

Enzyme Inhibition: In silico studies suggest that 3-formylchromone derivatives may act as inhibitors of enzymes like COX and aldehyde oxidase, which are involved in inflammation and oxidative stress.[14][15]

Neuroprotective Activity

Certain chromone derivatives have been investigated for their potential in treating neurodegenerative diseases.

-

MAO-B Inhibition: 3-Styrylchromone derivatives are potent and selective inhibitors of monoamine oxidase B (MAO-B), a key target in neurodegenerative disorders.[22]

Conclusion

This compound represents a highly promising starting point for the development of novel therapeutic agents. Its straightforward synthesis and the versatility of its 3-formyl group provide a robust platform for generating extensive libraries of derivatives. The diverse biological activities reported for the chromone class of compounds, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects, underscore the significant potential for future research and drug discovery efforts centered on this scaffold. The data and protocols presented in this guide are intended to serve as a valuable resource for researchers dedicated to exploring the full therapeutic potential of this compound and its analogues.

References

- 1. 3-甲酰基-6-甲基色酮 97% | Sigma-Aldrich [sigmaaldrich.com]

- 2. This compound | Krackeler Scientific, Inc. [krackeler.com]

- 3. benchchem.com [benchchem.com]

- 4. sciforum.net [sciforum.net]

- 5. researchgate.net [researchgate.net]

- 6. scbt.com [scbt.com]

- 7. This compound | CymitQuimica [cymitquimica.com]

- 8. This compound | 42059-81-4 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 9. benchchem.com [benchchem.com]

- 10. asianpubs.org [asianpubs.org]

- 11. mdpi.com [mdpi.com]

- 12. Current Strategies in Development of New Chromone Derivatives with Diversified Pharmacological Activities: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. Investigating the potential of 6-substituted 3-formyl chromone derivatives as anti-diabetic agents using in silico methods - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Frontiers | Antimicrobial and antibiofilm activities of formylchromones against Vibrio parahaemolyticus and Vibrio harveyi [frontiersin.org]

- 17. ijrar.org [ijrar.org]